molecular formula C15H16FN B1308605 N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine CAS No. 404-50-2

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Cat. No. B1308605
CAS RN: 404-50-2
M. Wt: 229.29 g/mol
InChI Key: SUSKTXKWMJMRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine derivatives has been explored in various contexts, with a focus on their potential applications in medical imaging and pharmacology. For instance, derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine with halogen substitutions on the benzyl ring have been synthesized to evaluate their binding affinity to the serotonin transporter (SERT) for positron emission tomography (PET) imaging . Another study reported the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzylamine, benzaldehyde derivatives, and carboxylic acids, which proceeded without a catalyst at room temperature .

Molecular Structure Analysis

The molecular structure of compounds related to N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine has been characterized using various spectroscopic techniques. For example, the structure of a novel Schiff base compound synthesized from benzylamine and 4-carboxybenzaldehyde was confirmed using single-crystal X-ray diffraction . Additionally, the molecular geometry of this compound was optimized using quantum chemical calculations, which provided insights into its optoelectronic properties .

Chemical Reactions Analysis

The chemical reactivity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine derivatives has been demonstrated in the context of their binding to biological targets. The halogenated derivatives mentioned earlier showed high affinity for SERT, with the potential for PET imaging applications . The synthesis of oxadiazole derivatives also highlights the reactivity of benzylamine in multi-component reactions, leading to densely functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine derivatives have been studied to assess their suitability for various applications. For instance, the Schiff base compound synthesized from benzylamine exhibited good optical and nonlinear optical (NLO) properties, suggesting potential use in lasers and frequency-converting applications . The halogenated derivatives synthesized for PET imaging displayed high binding specificity to SERT, which is crucial for their effectiveness as imaging agents .

Scientific Research Applications

Dopamine Transporter Studies

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and its analogues have been studied for their affinity towards dopamine transporters. Research by Agoston et al. (1997) demonstrated that certain analogues of this compound, particularly those with N-substitutions, exhibit significant binding affinity for the dopamine transporter, which is crucial in understanding neurological disorders and potential treatments (Agoston et al., 1997).

Selectivity for Dopamine Transporter

Further research by Dutta et al. (1998) indicated that the replacement of certain oxygen atoms in related compounds with a nitrogen atom resulted in derivatives that showed high potency and selectivity for the dopamine transporter (DAT). This finding is particularly important for the development of pharmacotherapies for conditions like cocaine dependence (Dutta et al., 1998).

Structure-Activity Relationship and Binding Affinity

A study by Greiner et al. (2003) explored the structure-activity relationship of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine analogues. They found that the presence of an electron-withdrawing group in the N-benzyl group enhances binding to the DAT. This research provides insights into designing more effective compounds for targeting neurological pathways (Greiner et al., 2003).

Studies on Dopamine Transporter Binding Sites

Research by Ishiwata et al. (2003) examined the effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (a related compound) on dopamine transporter binding sites in mice. Their findings contribute to understanding the compound's effects on dopaminergic neurons, which is vital for comprehending various neurological conditions (Ishiwata et al., 2003).

Cancer Therapy and Imaging

N-benzyl derivatives of polyamines, including N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, have been explored as vectors for boron and fluorine in cancer therapy and imaging. Martin et al. (2001) suggested that these derivatives could be efficient for boron neutron capture therapy (BNCT) and tumor imaging via positron emission tomography (PET) (Martin et al., 2001).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine" .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-17(11-13-5-3-2-4-6-13)12-14-7-9-15(16)10-8-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSKTXKWMJMRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402402
Record name N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

CAS RN

404-50-2
Record name N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.